(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FO2S. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-4,5-dimethoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (2-Fluoro-4-methoxyphenyl)(methyl)sulfane
- (2-Fluoro-3,4-dimethoxyphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H11FO2S |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-fluoro-4,5-dimethoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,1-3H3 |
InChI Key |
VRVBEPOFMOZHBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.